6-(4-Chlorophenyl)benzo[a]phenazin-5-yl butanoate
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Overview
Description
6-(4-Chlorophenyl)benzo[a]phenazin-5-yl butanoate is an organic compound that belongs to the class of phenazines Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Chlorophenyl)benzo[a]phenazin-5-yl butanoate typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with o-phenylenediamine to form the phenazine core. This intermediate is then esterified with butanoic acid under acidic conditions to yield the final product. The reaction conditions often require the use of catalysts such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(4-Chlorophenyl)benzo[a]phenazin-5-yl butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the phenazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are employed for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino-substituted phenazines.
Substitution: Halogenated phenazines.
Scientific Research Applications
6-(4-Chlorophenyl)benzo[a]phenazin-5-yl butanoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 6-(4-Chlorophenyl)benzo[a]phenazin-5-yl butanoate involves its interaction with cellular components. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. It also generates reactive oxygen species, causing oxidative stress and damage to cellular structures. The molecular targets include DNA, enzymes involved in replication, and cellular membranes.
Comparison with Similar Compounds
Similar Compounds
- 6-(4-Nitrophenyl)benzo[a]phenazin-5-yl butyrate
- 6-(4-Chlorophenyl)benzo[a]phenazin-5-yl acetate
Uniqueness
6-(4-Chlorophenyl)benzo[a]phenazin-5-yl butanoate is unique due to its specific substitution pattern and ester group, which confer distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in various applications.
Properties
Molecular Formula |
C26H19ClN2O2 |
---|---|
Molecular Weight |
426.9 g/mol |
IUPAC Name |
[6-(4-chlorophenyl)benzo[a]phenazin-5-yl] butanoate |
InChI |
InChI=1S/C26H19ClN2O2/c1-2-7-22(30)31-26-19-9-4-3-8-18(19)24-25(23(26)16-12-14-17(27)15-13-16)29-21-11-6-5-10-20(21)28-24/h3-6,8-15H,2,7H2,1H3 |
InChI Key |
QZYRSDCYMRPCBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)OC1=C(C2=NC3=CC=CC=C3N=C2C4=CC=CC=C41)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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